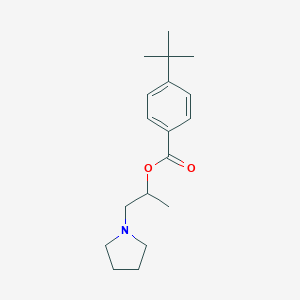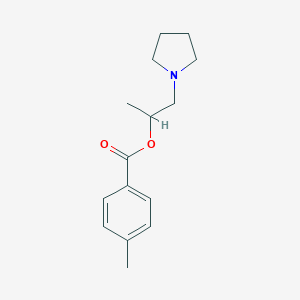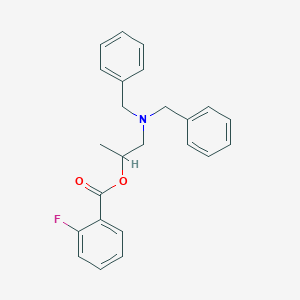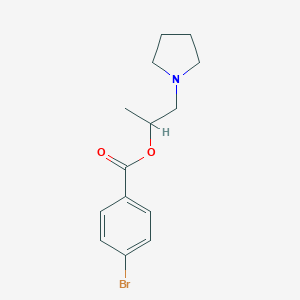
1-Methyl-3-piperidinyl 3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-piperidinyl 3-methylbenzoate, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB is a derivative of benzoic acid and piperidine, and its chemical formula is C16H21NO2.
科学研究应用
1-Methyl-3-piperidinyl 3-methylbenzoate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 1-Methyl-3-piperidinyl 3-methylbenzoate has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
1-Methyl-3-piperidinyl 3-methylbenzoate exerts its pharmacological effects by binding to and modulating the activity of specific receptors in the body. It has been shown to interact with the cannabinoid receptor CB1, which plays a crucial role in pain perception, inflammation, and neuroprotection. 1-Methyl-3-piperidinyl 3-methylbenzoate has also been reported to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
1-Methyl-3-piperidinyl 3-methylbenzoate has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-Methyl-3-piperidinyl 3-methylbenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-Methyl-3-piperidinyl 3-methylbenzoate has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, 1-Methyl-3-piperidinyl 3-methylbenzoate has some limitations, including its relatively low solubility in water, which can make it challenging to use in certain experimental protocols.
未来方向
There are several potential future directions for 1-Methyl-3-piperidinyl 3-methylbenzoate research. One area of interest is the development of more potent and selective 1-Methyl-3-piperidinyl 3-methylbenzoate analogs that can target specific receptors with greater efficacy. Another potential direction is the investigation of 1-Methyl-3-piperidinyl 3-methylbenzoate as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, there is a need for further research into the mechanisms of action of 1-Methyl-3-piperidinyl 3-methylbenzoate and its potential interactions with other drugs and compounds.
合成方法
1-Methyl-3-piperidinyl 3-methylbenzoate can be synthesized through a multi-step process that involves the reaction of piperidine with 3-methylbenzoyl chloride. The resulting product is then treated with methyl iodide to yield 1-Methyl-3-piperidinyl 3-methylbenzoate. This method has been reported in several scientific publications and has been optimized for high yield and purity.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
(1-methylpiperidin-3-yl) 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-5-3-6-12(9-11)14(16)17-13-7-4-8-15(2)10-13/h3,5-6,9,13H,4,7-8,10H2,1-2H3 |
InChI 键 |
YARMLGABVFENDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2CCCN(C2)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCCN(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)



![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
